N-(2-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
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Overview
Description
N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides. This compound features a bromophenyl group and a methoxybenzyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylamine and 4-methoxybenzylamine.
Formation of Ethanediamide Backbone: The two amines are reacted with an appropriate diacid chloride, such as oxalyl chloride, under controlled conditions to form the ethanediamide backbone.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and may require a solvent like dichloromethane or tetrahydrofuran. The temperature is typically maintained at low to moderate levels to control the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethanediamide backbone can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(2-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(2-bromophenyl)-N’-(4-methylbenzyl)ethanediamide
Uniqueness
N-(2-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide: is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C16H15BrN2O3 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
N'-(2-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-12-8-6-11(7-9-12)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
CZCJDDFTJNPTPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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